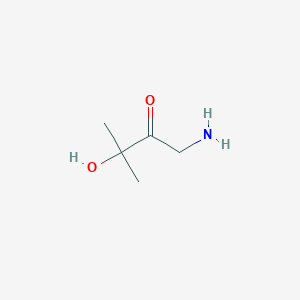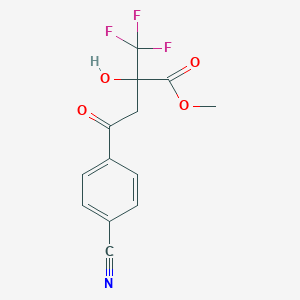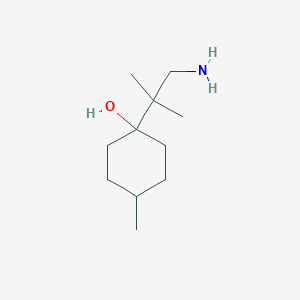
4-(Chloromethyl)-5-ethoxypent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-5-ethoxypent-1-ene is an organic compound characterized by the presence of a chloromethyl group and an ethoxy group attached to a pentene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-ethoxypent-1-ene typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 5-ethoxypent-1-ene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the olefinic double bond to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, the use of advanced purification techniques, such as distillation and chromatography, can help in obtaining high-purity compounds.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-5-ethoxypent-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond in the pentene backbone can be reduced to form saturated derivatives using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), solvents (e.g., ethanol, methanol).
Major Products
Substitution: Amines, ethers, and thioethers.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated hydrocarbons.
科学的研究の応用
4-(Chloromethyl)-5-ethoxypent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of polymers and other macromolecules.
Biology: Potential applications in the development of bioactive compounds. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it suitable for the development of advanced materials with specific properties.
作用機序
The mechanism of action of 4-(Chloromethyl)-5-ethoxypent-1-ene is primarily based on its ability to undergo various chemical reactions. The chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new bonds. The ethoxy group can also influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
4-Chloromethyl-5-methyl-1,3-dioxol-2-one: Similar in structure but contains a dioxolane ring instead of a pentene backbone.
4-Chloromethylbenzoic acid: Contains a benzene ring instead of a pentene backbone.
4-Chloromethylstyrene: Contains a styrene moiety instead of a pentene backbone.
Uniqueness
4-(Chloromethyl)-5-ethoxypent-1-ene is unique due to its combination of a chloromethyl group and an ethoxy group attached to a pentene backbone. This structure imparts specific reactivity and properties that are distinct from other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C8H15ClO |
|---|---|
分子量 |
162.66 g/mol |
IUPAC名 |
4-(chloromethyl)-5-ethoxypent-1-ene |
InChI |
InChI=1S/C8H15ClO/c1-3-5-8(6-9)7-10-4-2/h3,8H,1,4-7H2,2H3 |
InChIキー |
KASWSBAYIFMCSU-UHFFFAOYSA-N |
正規SMILES |
CCOCC(CC=C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[2-(5-Bromopyrimidin-2-yl)propan-2-yl]dimethylamine](/img/structure/B13192654.png)

![4-Chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine](/img/structure/B13192659.png)

![5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]-2-methoxypyridine](/img/structure/B13192666.png)
![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13192669.png)

